5-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine
Description
5-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine is a pyrimidine derivative featuring two 4-chlorophenyl substituents: one at the 5-position and a sulfanyl-linked 4-chlorophenyl group at the 2-position. This compound’s structure combines aromatic and sulfur-containing moieties, which may enhance its interaction with biological targets such as enzymes or DNA .
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-(4-chlorophenyl)sulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2S/c17-13-3-1-11(2-4-13)12-9-19-16(20-10-12)21-15-7-5-14(18)6-8-15/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIZFBVUAWIOLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)SC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine typically involves the reaction of 4-chlorophenylthiocyanate with pyrimidine derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the thiocyanate group is replaced by the pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high purity levels.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
Key Findings :
-
Sulfoxide formation occurs under mild oxidative conditions, while sulfones require stronger oxidants like KMnO₄ .
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The sulfone derivative exhibits enhanced electrophilicity, making it reactive toward nucleophilic substitutions.
Reduction Reactions
The pyrimidine ring and sulfanyl group can participate in reduction reactions.
Key Findings :
-
NaBH₄ selectively reduces the pyrimidine ring without affecting the sulfanyl group .
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LiAlH₄ induces desulfurization, yielding hydroxylated pyrimidine derivatives.
Substitution Reactions
The sulfanyl group is susceptible to nucleophilic displacement.
Key Findings :
-
Aryl thiols replace the sulfanyl group under copper-catalyzed conditions, retaining the pyrimidine core.
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Alkylamines like piperidine require polar aprotic solvents (e.g., DMF) and mild heating for efficient substitution .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions.
| Reagent | Conditions | Product | Study Reference |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C, 24 hours | 5-(4-Chlorophenyl)-2-phenylpyrimidine |
Key Findings :
-
Suzuki-Miyaura coupling replaces the sulfanyl group with aryl groups, enabling diversification of the pyrimidine scaffold .
Acid/Base-Mediated Rearrangements
The pyrimidine ring undergoes rearrangement under acidic conditions.
| Reagent | Conditions | Product | Study Reference |
|---|---|---|---|
| HCl (conc.) | Ethanol, reflux, 6 hours | 4-Amino-5-(4-chlorophenyl)pyrimidin-2(1H)-one |
Key Findings :
-
Acidic hydrolysis cleaves the sulfanyl group and rearranges the pyrimidine ring to form aminopyrimidinone derivatives .
Experimental Considerations
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Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in substitutions .
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Catalysts : Copper(I) iodide and palladium complexes improve yields in cross-couplings .
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Temperature Control : Elevated temperatures (80–100°C) are critical for achieving complete conversions in substitutions and couplings .
Scientific Research Applications
5-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antibacterial and antifungal activities. The presence of chlorophenyl and sulfanyl groups enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 5-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine and related compounds:
*Estimated based on molecular formula (C₁₆H₁₀Cl₂N₂S).
†Approximate based on structural complexity.
Key Observations:
- Core Heterocycle: The target compound’s pyrimidine core is simpler compared to fused systems like thienopyrimidine () or pyrrolo-triazolo-pyrimidine (). Simpler cores may improve synthetic accessibility but reduce binding specificity .
- Substituent Effects : Dual 4-chlorophenyl groups in the target compound likely increase lipophilicity (LogP ~5.8) compared to analogs with polar groups (e.g., carboxylic acid in 19b). However, this may limit aqueous solubility .
- Bioactivity Trends: Thiophene-pyrimidine hybrids () exhibit potent anticancer activity, surpassing doxorubicin in some cases.
Anticancer Activity:
- Compound 19b (): IC₅₀ values 2–5 μM against NSCLC and breast cancer cells, attributed to heterocyclic diversity and sulfonamide groups enhancing DNA damage .
- 4-[(4-Chlorophenyl)sulfanyl]-pyrimidinecarbonitrile (): Moderate activity (IC₅₀ ~10–20 μM), likely due to steric hindrance from the nitrile group .
- Target Compound : Predicted activity may align with 4-chlorophenyl-sulfanyl analogs but requires empirical validation.
Antimicrobial Activity:
Biological Activity
5-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with chlorophenyl and sulfanyl groups, which are believed to contribute to its biological properties. The molecular formula is with a molecular weight of approximately 333.23 g/mol .
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related compounds showed effective inhibition against various bacterial strains, including E. coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Pyrimidine Compounds
| Compound Name | Target Bacteria | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 18 | |
| Compound B | S. aureus | 20 | |
| This compound | E. faecalis | 16 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. The compound exhibited cytotoxic effects on cancer cells, indicating its potential as an anticancer agent. For instance, studies have shown that similar pyrimidine derivatives can induce apoptosis in gastric adenocarcinoma cells .
Table 2: Anticancer Activity Data
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes, which is crucial for its pharmacological profile. For example, enzyme assays have demonstrated that certain pyrimidine derivatives can inhibit acetylcholinesterase (AChE) and urease, which are relevant in treating neurological disorders and urinary tract infections respectively .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the chlorophenyl and sulfanyl groups enhances the compound's affinity for these targets, potentially leading to inhibition of their activity.
Case Studies
- Anticancer Study : A recent study highlighted the effects of this compound on gastric adenocarcinoma cells, showing a significant reduction in cell viability through apoptosis induction after a 24-hour treatment period.
- Antimicrobial Evaluation : Another case study evaluated the antimicrobial efficacy of this compound against E. faecalis, demonstrating a notable zone of inhibition comparable to standard antibiotics.
Q & A
Basic: What are the recommended synthetic routes for 5-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine, and what critical parameters influence yield and purity?
Answer:
The compound can be synthesized via multi-step organic reactions, including Suzuki-Miyaura coupling (transition-metal-catalyzed carbon-carbon bond formation) and nucleophilic aromatic substitution. Key parameters include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) to enhance reaction kinetics .
- Purification : Column chromatography or recrystallization to isolate high-purity products (≥95%) .
Critical factors affecting yield include temperature control (60–100°C), stoichiometric ratios of aryl halides, and inert atmosphere maintenance to prevent oxidation .
Basic: Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and sulfanyl group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass ±0.001 Da) .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond angles, dihedral angles, and intermolecular interactions (e.g., π-π stacking in pyrimidine rings) .
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Validates functional groups (e.g., C-S stretch at ~650 cm⁻¹) .
Advanced: How do structural modifications at the pyrimidine ring or sulfanyl group affect the compound's bioactivity, particularly in anticancer applications?
Answer:
- Pyrimidine Ring Modifications : Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, improving DNA intercalation or enzyme inhibition. Substitution at position 5 with chlorophenyl increases lipophilicity, aiding membrane permeability .
- Sulfanyl Group Replacement : Replacing sulfur with oxygen or nitrogen alters hydrogen-bonding capacity. For example, sulfonyl (-SO₂) derivatives show enhanced kinase inhibition (e.g., Src kinase) but reduced antibacterial activity .
- Heterocyclic Attachments : Fusing thiophene or triazole moieties (e.g., thieno[3,2-d]pyrimidine) amplifies anticancer activity by stabilizing target-binding conformations .
Advanced: What methodologies are employed to resolve contradictions in biological activity data observed across different assay systems for this compound?
Answer:
- Orthogonal Assays : Validate results using complementary techniques (e.g., MTT assay for cytotoxicity vs. colony formation for long-term effects) .
- Control Standardization : Include reference compounds (e.g., doxorubicin) to calibrate assay sensitivity .
- Structural-Activity Relationship (SAR) Profiling : Systematically vary substituents to isolate variables causing discrepancies (e.g., substituent polarity vs. bacterial strain specificity) .
- Mechanistic Studies : Use kinase activity assays (e.g., ADP-Glo™) to confirm target engagement when conflicting cytotoxicity data arise .
Advanced: What computational modeling approaches are suitable for predicting the binding interactions of this compound with biological targets like kinases or microbial enzymes?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses in ATP pockets (e.g., Src kinase) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over time (e.g., sulfanyl group interactions with catalytic lysine residues) .
- Quantitative Structure-Activity Relationship (QSAR) : Machine learning models (e.g., Random Forest) correlate substituent descriptors (e.g., Hammett σ) with IC₅₀ values .
Safety: What are the critical safety protocols for handling and disposing of this compound during laboratory-scale synthesis?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
- Waste Management : Segregate halogenated waste for incineration by licensed facilities to avoid environmental contamination .
- Spill Response : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent groundwater pollution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
